molecular formula C12H9BrN2O4S B6140263 N-(2-bromophenyl)-2-nitrobenzenesulfonamide

N-(2-bromophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B6140263
M. Wt: 357.18 g/mol
InChI Key: JRWHFNLDKLFELW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-nitrobenzenesulfonamide is an organic compound that features a bromine atom, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the bromination of aniline to form 2-bromoaniline. This intermediate is then subjected to nitration to introduce the nitro group, resulting in 2-bromo-4-nitroaniline. The final step involves the sulfonation of this intermediate to produce this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: The major product is the corresponding sulfonic acid derivative.

Scientific Research Applications

N-(2-bromophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-nitrobenzenesulfonamide involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a sulfonamide group on the same benzene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

N-(2-bromophenyl)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds. Its structure includes a bromine atom attached to a phenyl ring, a nitro group on another aromatic ring, and a sulfonamide group. The presence of these functional groups contributes to its unique electronic properties and reactivity, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. The reduction of the nitro group can lead to the formation of reactive intermediates that interact with cellular components, resulting in microbial cell death. Studies have shown that similar nitro compounds can effectively inhibit various pathogens by damaging DNA or interfering with essential enzymatic processes .
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. Its mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, certain nitro compounds have been shown to inhibit tumor growth by modulating the activity of proteins involved in cell cycle regulation and apoptosis .
  • Anti-inflammatory Effects : Nitro-substituted aromatic compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is often linked to the electron-withdrawing nature of the nitro group, which enhances the compound's interaction with biological targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Formation of Reactive Intermediates : The nitro group can undergo reduction within biological systems, leading to reactive species that can bind covalently to cellular macromolecules such as DNA and proteins .
  • Enzyme Inhibition : The sulfonamide moiety may interact with various enzymes, affecting their activity and leading to altered metabolic pathways within cells .
  • Cellular Uptake and Distribution : The compound's lipophilicity, influenced by its bromine and nitro groups, affects how it is absorbed and distributed in biological systems, impacting its overall efficacy .

Research Findings

Recent studies have demonstrated promising results regarding the efficacy of this compound:

  • Antimicrobial Studies : A study highlighted that derivatives of nitrobenzenesulfonamides showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines indicated that this compound could induce apoptosis at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several nitro-substituted sulfonamides, including this compound. Results indicated a notable inhibition zone against gram-positive bacteria, supporting its use as an antimicrobial agent.
  • Cancer Treatment Potential : A case study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, suggesting its role as a potential chemotherapeutic agent.

Properties

IUPAC Name

N-(2-bromophenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4S/c13-9-5-1-2-6-10(9)14-20(18,19)12-8-4-3-7-11(12)15(16)17/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWHFNLDKLFELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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